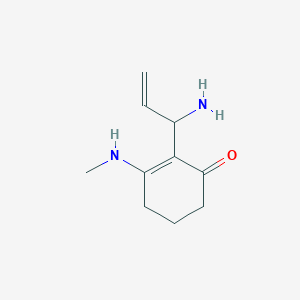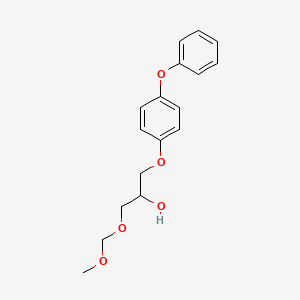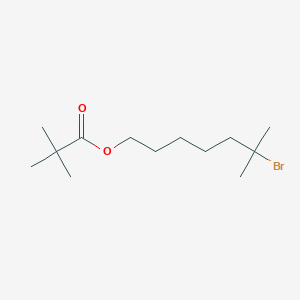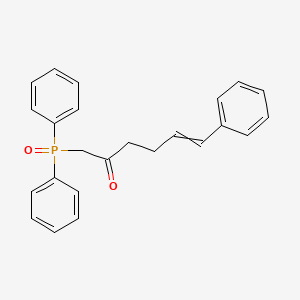
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one is an organic compound that belongs to the class of phosphine oxides. This compound is characterized by the presence of a diphenylphosphoryl group attached to a hexenone backbone. Phosphine oxides are known for their stability and unique chemical properties, making them valuable in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one typically involves the reaction of diphenylphosphine oxide with an appropriate alkene or alkyne under specific conditions. One common method involves the use of Grignard reagents, where the interaction of Grignard organomagnesium reagents with corresponding chlorophosphines is employed . This method is widely used due to its efficiency and the ability to produce high yields of the desired product.
Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure the consistent production of high-purity this compound. The process may include steps such as purification through recrystallization or chromatography to achieve the desired product quality.
Analyse Des Réactions Chimiques
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group to a phosphine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diphenylphosphoryl group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphine ligands and catalysts.
Biology: The compound is studied for its potential biological activities, including its role as an antioxidant and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials
Mécanisme D'action
The mechanism of action of 1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one involves its interaction with specific molecular targets and pathways. The diphenylphosphoryl group can act as a ligand, binding to metal centers and influencing their reactivity. This interaction can modulate various chemical and biological processes, including catalysis and enzyme activity .
Comparaison Avec Des Composés Similaires
1-(Diphenylphosphoryl)-6-phenylhex-5-en-2-one can be compared with other similar compounds, such as:
Diphenylphosphoryl azide: Known for its use in azide chemistry and peptide synthesis.
Diphenylphosphine oxide: A precursor in the synthesis of various phosphine ligands and catalysts.
Phenyl-substituted diphenylphosphoryl thiosemicarbazide:
The uniqueness of this compound lies in its specific structure and the presence of the hexenone backbone, which imparts distinct chemical properties and reactivity compared to other phosphine oxides.
Propriétés
Numéro CAS |
821770-41-6 |
|---|---|
Formule moléculaire |
C24H23O2P |
Poids moléculaire |
374.4 g/mol |
Nom IUPAC |
1-diphenylphosphoryl-6-phenylhex-5-en-2-one |
InChI |
InChI=1S/C24H23O2P/c25-22(15-11-10-14-21-12-4-1-5-13-21)20-27(26,23-16-6-2-7-17-23)24-18-8-3-9-19-24/h1-10,12-14,16-19H,11,15,20H2 |
Clé InChI |
HKCKAVNFRIJYGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CCCC(=O)CP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{[2-(4-Chlorophenoxy)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14208272.png)
![2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde](/img/structure/B14208278.png)

![Benzenamine, 2,4-dibromo-6-[(1,1-dimethylethyl)azo]-N,N-dipropyl-](/img/structure/B14208287.png)

![1,1',1''-[(2,4,6-Trimethoxybenzene-1,3,5-triyl)tri(ethyne-2,1-diyl)]tris(4-nitrobenzene)](/img/structure/B14208301.png)
![3-[(Thiophen-2-yl)methylidene]-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one](/img/structure/B14208317.png)
oxophosphanium](/img/structure/B14208320.png)

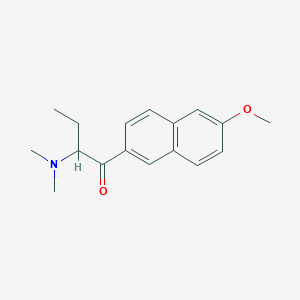
![(3S)-3-[(Methoxycarbonyl)amino]-4-oxo-4-propoxybutanoate](/img/structure/B14208329.png)
